Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
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Overview
Description
Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate is a chemical compound with the molecular formula C8H7F2NO2Na. It is known for its unique structure, which includes a difluoroacetate group attached to a methylpyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate typically involves the reaction of 6-methylpyridine with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{6-methylpyridine} + \text{difluoroacetic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetate group to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce difluoromethyl derivatives.
Scientific Research Applications
Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The difluoroacetate group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sodium difluoroacetate: Similar in structure but lacks the methylpyridine ring.
2,2-difluoro-2-(pyridin-3-yl)acetate: Similar but without the methyl group on the pyridine ring.
Sodium trifluoroacetate: Contains a trifluoromethyl group instead of a difluoroacetate group.
Uniqueness
Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate is unique due to the presence of both the difluoroacetate group and the methylpyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.Na/c1-5-2-3-6(4-11-5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAZMVMRJAUCCO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C(=O)[O-])(F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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